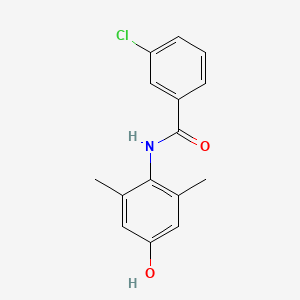
3-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0713064 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Method Development
A study by Kharsan, Patel, and Mishra (1979) introduced an extraction-photometric method for determining Iron(III), vanadium(V), and molybdenum(V) by forming water-insoluble mixed complexes with thiocyanate and a similar compound in benzene. This method showcases the potential utility of benzamide derivatives in analytical chemistry for sensitive and selective detection of metal ions at microgram levels (Kharsan, Patel, & Mishra, 1979).
Antitumor Activity and Kinase Inhibition
Aboelmagd et al. (2021) synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, testing their anti-tumor activities. These complexes showed promising inhibitory actions against human colorectal carcinoma cells, highlighting the benzamide derivatives' potential as cancer therapeutics (Aboelmagd et al., 2021).
Herbicidal Applications
Research on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related benzamide, indicates its herbicidal activity against annual and perennial grasses. This finding by Viste, Cirovetti, and Horrom (1970) suggests that benzamide derivatives can have significant agricultural applications, providing a basis for developing new herbicides (Viste, Cirovetti, & Horrom, 1970).
Material Science and Polymer Research
Liaw, Huang, Hsu, and Chen (2002) discussed the synthesis and characterization of new polyamides derived from a compound containing similar structural motifs. These polyamides demonstrated excellent solubility in various solvents and could be useful in developing new materials with specific mechanical and thermal properties (Liaw et al., 2002).
Environmental Degradation Studies
Li et al. (2020) investigated the degradation of 4-Chloro-3,5-dimethylphenol, a compound structurally related to the one of interest, under UV and UV/persulfate processes. The study provided insights into kinetics, mechanisms, and toxicity evolution, offering a perspective on environmental applications, particularly in water treatment and pollution control (Li et al., 2020).
Propriétés
IUPAC Name |
3-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-6-13(18)7-10(2)14(9)17-15(19)11-4-3-5-12(16)8-11/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDCIKSEEQWXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5580723.png)
![(E)-N-[4-(ACETYLAMINO)PHENYL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5580733.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5580741.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B5580747.png)
![N-[(E)-{2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5580757.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580760.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5580765.png)
![(3-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5580766.png)

![2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5580779.png)
![(NE)-N-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B5580789.png)
![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)
![4'-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-biphenylcarboxamide hydrochloride](/img/structure/B5580804.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5580805.png)
